Meropenem is a broad-spectrum carbapenem antibiotic belonging to the β-lactam class. [] It is classified as a carbapenem with a methyl group, distinguishing it from other carbapenem analogues. [] This structural feature contributes to its stability against dehydropeptidase-I (DHP-I), eliminating the need for co-administration with DHP-I inhibitors. [] Meropenem is widely studied for its effectiveness against various bacterial pathogens, particularly in the context of severe infections.
Meropenem was developed as a response to increasing antibiotic resistance and is derived from the natural product thienamycin. It is classified under the following categories:
The synthesis of meropenem involves several key steps and can be achieved through various methods. A notable synthesis route includes the following steps:
The synthesis methods have been optimized for high yield and reduced environmental impact, with some processes achieving yields around 85% under mild conditions .
Meropenem has a complex molecular structure characterized by its beta-lactam ring fused with a five-membered ring containing sulfur. The molecular formula of meropenem is C17H19N3O5S, and its structural features include:
The three-dimensional conformation of meropenem allows it to effectively bind to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis .
Meropenem exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and delivery as an injectable antibiotic .
Meropenem is widely used in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Its applications include:
Additionally, research continues into developing new analogs and formulations of meropenem to enhance its efficacy and reduce resistance .
Meropenem ((4R,5S,6S)-3-[[(3S,5S)-5-(dimethylcarbamoyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) belongs to the carbapenem subclass of β-lactam antibiotics. Its core β-lactam ring exhibits enhanced stability against hydrolysis by many β-lactamases compared to other β-lactams (e.g., penicillins, cephalosporins). This stability arises from:
Meropenem’s bactericidal activity is primarily mediated through irreversible acylation of penicillin-binding proteins (PBPs). It demonstrates highest affinity for:
Table 1: Meropenem Binding Affinity to Key PBPs
Bacterial Species | Primary PBP Targets | Relative Affinity (vs. Imipenem) |
---|---|---|
Escherichia coli | PBP-2, PBP-3 | 4.8-fold higher for PBP-2 |
Pseudomonas aeruginosa | PBP-1A, PBP-2 | 3.2-fold higher for PBP-1A |
Streptococcus pneumoniae | PBP-2X | Comparable |
The acylation reaction involves nucleophilic attack by the serine residue in the active site of PBPs, leading to opening of the β-lactam ring and formation of a stable acyl-enzyme complex. This complex blocks the transpeptidase activity of PBPs, halting peptidoglycan cross-linking [4] [9].
Peptidoglycan synthesis in Gram-negative bacteria occurs via three stages, with Meropenem acting primarily in the extracellular phase:
Meropenem inhibits the transpeptidation step by binding to PBPs, preventing the formation of 4→3 peptide bridges between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) subunits. This results in:
Table 2: Key Enzymes Targeted During Peptidoglycan Synthesis
Biosynthetic Stage | Enzyme | Function | Meropenem Sensitive? |
---|---|---|---|
Cytoplasmic | MurA-F | Precursor synthesis | No |
Membrane-associated | MraY, MurG | Lipid I/II formation | No |
Extracytoplasmic | PBP-1A/1B | Transglycosylation/transpeptidation | Yes |
Extracytoplasmic | PBP-2 | Cell shape maintenance | Yes |
Extracytoplasmic | PBP-3 | Septal peptidoglycan synthesis | Yes |
Gram-negative bacteria exhibit intrinsic resistance to many β-lactams due to reduced outer membrane permeability and efflux pumps. However, Meropenem’s small molecular size (383.46 g/mol) and zwitterionic properties enable efficient penetration through porin channels (e.g., OprD in P. aeruginosa), facilitating access to periplasmic PBPs [5] [6].
The C-2 side chain of Meropenem contains a polar pyrrolidinylthio moiety that significantly enhances its activity against Pseudomonas aeruginosa. This enhancement operates through two mechanisms:
Key structural comparisons:
Clinical evidence demonstrates that specific OprD mutations in P. aeruginosa (e.g., substitution of a 12-amino acid segment in loop L7 with a 10-residue sequence) result in:
This differential permeability underscores the critical role of the C-2 side chain in maintaining meropenem’s efficacy against challenging Gram-negative pathogens.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7